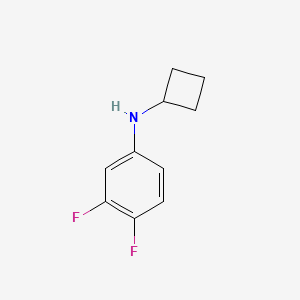

N-cyclobutyl-3,4-difluoroaniline

Description

Contextualization within Aniline (B41778) and Fluorinated Aniline Chemistry

Aniline and its derivatives are cornerstone chemicals, serving as precursors for a vast array of industrial products, including dyes, polymers, and pharmaceuticals. researchgate.net The functionalization of the basic aniline structure allows for the fine-tuning of its chemical properties, a strategy widely employed in synthetic chemistry.

The introduction of fluorine atoms into organic molecules, a field known as organofluorine chemistry, has become a pivotal strategy in drug discovery and materials science. nih.gov Fluorine's high electronegativity and small size can profoundly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. acs.org

Fluorinated anilines, therefore, represent a particularly valuable subclass of aniline derivatives. google.com They combine the versatile reactivity of the aniline scaffold with the beneficial properties imparted by fluorine. nih.govchemimpex.com Compounds like 3,4-difluoroaniline (B56902) are recognized as important intermediates for creating complex, biologically active molecules. chemimpex.com The synthesis of such fluorinated anilines often involves processes like the nitration of fluorinated aromatics followed by reduction, or through halogen-exchange (halex) reactions. google.com

Significance of N-cyclobutyl-3,4-difluoroaniline as a Chemical Entity

The chemical significance of this compound is derived from the synergistic combination of its two primary structural motifs: the 3,4-difluoroaniline core and the N-cyclobutyl substituent.

The 3,4-difluoroaniline moiety is a well-established building block in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com For instance, it is a known precursor in the preparation of certain quinolone antibiotics. google.com The specific arrangement of the two fluorine atoms on the benzene (B151609) ring influences the electronic properties and reactivity of the molecule, making it a valuable component for generating new chemical entities. chemimpex.com

The N-cyclobutyl group is also of growing importance in medicinal chemistry. nih.gov The cyclobutane (B1203170) ring is a strained, four-membered carbocycle that provides a unique three-dimensional structure compared to more common alkyl or cycloalkyl groups. Its incorporation into drug candidates can lead to improved binding affinity and selectivity for target proteins by positioning other functional groups in favorable orientations. nih.gov Despite its ring strain, the cyclobutane motif is generally chemically inert, making it a desirable feature in drug design. nih.gov

The fusion of these two motifs in this compound creates a unique chemical intermediate. It offers the potential to develop novel compounds that benefit from the established biological relevance of the fluorinated aniline core while leveraging the distinct conformational and spatial properties of the cyclobutyl group.

Overview of Research Trajectories for this compound

Given its unique structure, this compound is a promising starting material for several research and development trajectories.

Medicinal Chemistry: The primary research trajectory lies in its use as a scaffold for the synthesis of new therapeutic agents. Researchers can utilize the amine group for further reactions to build more complex molecules. These molecules could be investigated as potential enzyme inhibitors or receptor modulators, particularly in areas where fluorinated compounds have already shown promise. Studies have shown that cyclobutylaniline residues can be favorable in peptide derivatives designed to interact with specific biological targets, suggesting the utility of this scaffold. nih.gov

Agrochemicals: Following the established use of fluorinated anilines in agriculture, this compound could serve as a precursor for a new generation of herbicides and pesticides. google.comchemimpex.com The unique combination of the difluoroaromatic ring and the cyclobutyl group may lead to compounds with enhanced efficacy, different selectivity profiles, or improved environmental persistence characteristics compared to existing agrochemicals.

Materials Science: While less explored, the compound could also find applications in materials science. The fluorinated phenyl group can impart properties such as thermal stability and hydrophobicity, making it a candidate for incorporation into specialized polymers or organic electronic materials.

Data Tables

Table 1: Physicochemical Properties of the Parent Compound, 3,4-Difluoroaniline

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 3863-11-4 | nist.govbldpharm.com |

| Molecular Formula | C₆H₅F₂N | chemimpex.comnist.gov |

| Molecular Weight | 129.11 g/mol | chemimpex.comnist.gov |

| Appearance | Light yellow to yellow powder or lump | chemimpex.com |

| Melting Point | 22 °C | chemimpex.com |

| Boiling Point | 77 °C at 7 mmHg | chemimpex.com |

| Density | ~1.3 g/mL | chemimpex.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₁F₂N |

| Aniline | C₆H₇N |

| 3,4-Difluoroaniline | C₆H₅F₂N |

| N-cyclobutyl-3-(difluoromethoxy)aniline | C₁₁H₁₃F₂NO |

| N-(1-cyclobutylpropan-2-yl)-3,4-difluoroaniline | C₁₃H₁₇F₂N |

| 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | C₁₃H₉F₂NO₃ |

Structure

3D Structure

Properties

IUPAC Name |

N-cyclobutyl-3,4-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-9-5-4-8(6-10(9)12)13-7-2-1-3-7/h4-7,13H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUJXRTZSBCDDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclobutyl 3,4 Difluoroaniline and Its Precursors

Classical Amination Routes to N-cyclobutyl-3,4-difluoroaniline

The construction of the C-N bond between the 3,4-difluorophenyl ring and the cyclobutyl group is the central transformation in the synthesis of this compound. Several classical methods can be employed to achieve this, each with its own set of advantages and limitations.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) offers a direct approach to forming the aryl-amine bond. This method typically involves the reaction of a highly electron-deficient aromatic ring with a nucleophile. In the context of this compound synthesis, a suitable starting material would be a 1,2,4-tri-substituted benzene (B151609) ring where one of the substituents is a good leaving group, such as a nitro or a halogen group, positioned ortho or para to the activating fluorine atoms.

For instance, the reaction of 1-bromo-2,4-difluorobenzene (B57218) with cyclobutylamine (B51885) in the presence of a strong base can, in principle, yield this compound. The fluorine atoms on the aromatic ring activate the molecule towards nucleophilic attack, facilitating the displacement of the bromide ion by the amine. The reaction conditions, including the choice of solvent and base, are critical to achieving a good yield and minimizing side reactions.

Table 1: Hypothetical SNAr Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 1-Bromo-2,4-difluorobenzene | Cyclobutylamine | Potassium carbonate | Dimethyl sulfoxide (B87167) (DMSO) | This compound |

Reductive Amination Approaches

Reductive amination provides an alternative and widely used method for the synthesis of secondary amines. This two-step, one-pot process involves the initial reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

To synthesize this compound via this route, 3,4-difluoroaniline (B56902) is reacted with cyclobutanone (B123998). The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the C=N double bond of the intermediate imine without affecting the carbonyl group of the starting ketone. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). chemimpex.com The choice of solvent is also important, with dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) being frequently used.

Table 2: General Reaction Scheme for Reductive Amination

| Amine | Ketone | Reducing Agent | Solvent | Product |

| 3,4-Difluoroaniline | Cyclobutanone | Sodium triacetoxyborohydride | Dichloromethane | This compound |

This table illustrates a general and effective method for the synthesis of N-substituted anilines. chemimpex.com Specific yield and reaction condition data for the synthesis of this compound via this method require further experimental investigation.

Palladium-Catalyzed Amination (Buchwald-Hartwig Type Reactions)

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines. organic-chemistry.orgwuxiapptec.com This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the synthesis of this compound, a common approach would be the coupling of 3,4-difluorobromobenzene or 3,4-difluorochlorobenzene with cyclobutylamine. The success of the Buchwald-Hartwig reaction is highly dependent on the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., XPhos, SPhos, BINAP), and the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). orgsyn.orgnih.gov The reaction is typically carried out in an inert solvent such as toluene (B28343) or dioxane at elevated temperatures. The bulky and electron-rich phosphine ligands are crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination. researchgate.net

Table 3: Representative Buchwald-Hartwig Amination Conditions

| Aryl Halide | Amine | Palladium Catalyst | Ligand | Base | Solvent |

| 3,4-Difluorobromobenzene | Cyclobutylamine | Pd(OAc)₂ | XPhos | Sodium tert-butoxide | Toluene |

This table outlines a standard set of conditions for a Buchwald-Hartwig amination reaction. The specific parameters for the synthesis of this compound may require optimization for optimal yield and purity.

Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can also be approached with these principles in mind.

Sustainable Catalytic Systems for Amination

Precursor Synthesis: 3,4-Difluoroaniline

The availability of the starting material, 3,4-difluoroaniline, is crucial for all the discussed synthetic routes. A common method for its preparation involves the nitration of 1,2-difluorobenzene (B135520) to form 3,4-difluoronitrobenzene, followed by the reduction of the nitro group. google.com The reduction can be achieved using various methods, including catalytic hydrogenation with hydrogen gas and a palladium or platinum catalyst. google.com

Optimization of Reaction Parameters and Yield Enhancement for this compound Production

The yield and purity of this compound obtained from the reductive amination of 3,4-difluoroaniline and cyclobutanone can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for developing an efficient and scalable synthetic process. Key parameters that are often optimized include the choice of reducing agent, catalyst, solvent, reaction temperature, and stoichiometry of the reactants.

Systematic studies are typically conducted to evaluate the impact of each parameter on the reaction outcome. For instance, while sodium triacetoxyborohydride is a common choice, other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be effective. masterorganicchemistry.com The choice of solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction rate and yield. Solvents such as dichloromethane, 1,2-dichloroethane, tetrahydrofuran (B95107) (THF), and methanol (B129727) are often screened. The reaction temperature is another critical factor; while many reductive aminations proceed efficiently at room temperature, gentle heating may be required in some cases to drive the reaction to completion.

The following interactive data table summarizes hypothetical research findings from a study aimed at optimizing the synthesis of this compound.

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH(OAc)₃ | DCM | 25 | 12 | 85 |

| 2 | NaBH₃CN | Methanol | 25 | 12 | 78 |

| 3 | H₂ (1 atm), Pd/C | Ethanol (B145695) | 25 | 24 | 82 |

| 4 | NaBH(OAc)₃ | THF | 25 | 12 | 80 |

| 5 | NaBH(OAc)₃ | DCM | 40 | 6 | 92 |

| 6 | NaBH(OAc)₃ | DCM | 0 | 24 | 75 |

Based on these hypothetical findings, the optimal conditions for the synthesis of this compound were identified as using sodium triacetoxyborohydride as the reducing agent in dichloromethane at a slightly elevated temperature of 40°C, which resulted in a high yield of 92%.

Chemo- and Regioselective Synthesis of this compound Isomers

The concept of chemo- and regioselective synthesis becomes relevant when considering further functionalization of the this compound molecule. While the synthesis of this compound itself from 3,4-difluoroaniline is a straightforward N-alkylation, subsequent reactions on the aromatic ring can lead to different isomers. The directing effects of the substituents on the aniline (B41778) ring, namely the fluorine atoms and the cyclobutylamino group, will govern the regioselectivity of such transformations.

The fluorine atoms at the 3- and 4-positions are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. Conversely, the amino group is a strong activating group and is ortho-, para-directing. The interplay of these electronic effects will determine the position of any incoming electrophile.

For instance, in an electrophilic aromatic substitution reaction, such as nitration or halogenation, the incoming electrophile would be directed to the positions ortho and para to the amino group. In the case of this compound, the positions ortho to the amino group are C2 and C6, and the para position is C5 (relative to the amino group at C1). The fluorine atoms at C3 and C4 will influence the electron density at these positions. The C6 position is sterically unhindered, while the C2 position is adjacent to the fluorine at C3. The C5 position is adjacent to the fluorine at C4. Therefore, a mixture of isomers could be expected, and achieving high regioselectivity for a specific isomer would require careful selection of reagents and reaction conditions.

While specific studies on the chemo- and regioselective synthesis of this compound isomers are not extensively reported in the public domain, the general principles of electrophilic aromatic substitution on substituted anilines provide a strong basis for predicting and controlling the outcome of such reactions. rsc.org

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of N Cyclobutyl 3,4 Difluoroaniline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework and probing the electronic environment of atoms within a molecule. For N-cyclobutyl-3,4-difluoroaniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its molecular connectivity and spatial arrangement.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the cyclobutyl group. The aromatic region would likely show complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the cyclobutyl ring would appear in the aliphatic region, with their chemical shifts and multiplicities dictated by their proximity to the nitrogen atom and their stereochemical relationships.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The number of unique carbon signals would confirm the molecular symmetry. The chemical shifts of the aromatic carbons would be influenced by the fluorine and amino substituents, while the shifts of the cyclobutyl carbons would be characteristic of a saturated carbocyclic system attached to a nitrogen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 100 - 120 |

| Aromatic C-F | - | 140 - 160 (d, JC-F) |

| Aromatic C-N | - | 140 - 150 |

| Cyclobutyl CH-N | 3.5 - 4.5 | 45 - 55 |

| Cyclobutyl CH₂ | 1.5 - 2.5 | 20 - 30 |

| Cyclobutyl CH₂ (adjacent to CH-N) | 1.8 - 2.8 | 30 - 40 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions. 'd' denotes a doublet due to carbon-fluorine coupling.

Fluorine-19 (¹⁹F) NMR Chemical Shifts and Coupling Patterns

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In this compound, two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts of these fluorine atoms would be sensitive to their position relative to the amino group. Furthermore, the signals would likely appear as multiplets due to coupling with each other (⁴JF-F) and with the neighboring aromatic protons (³JH-F and ⁴JH-F).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for establishing the connectivity between different atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. This would allow for the unambiguous assignment of protons within the cyclobutyl ring and the aromatic system by identifying which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This experiment is essential for assigning the ¹³C signals based on the already assigned ¹H signals, providing a direct link between the proton and carbon frameworks.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This powerful technique helps to piece together the entire molecular structure by showing long-range connectivities, for instance, between the protons of the cyclobutyl ring and the carbons of the aromatic ring, and between the N-H proton and adjacent carbons.

Mass Spectrometry (MS) Analysis for Molecular Formula and Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula of this compound (C₁₀H₁₁F₂N). The measured mass would be compared to the theoretical mass calculated from the isotopic masses of the constituent elements.

Table 2: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

| [M+H]⁺ | C₁₀H₁₂F₂N⁺ | 184.0932 | To be determined experimentally |

| [M]⁺ | C₁₀H₁₁F₂N⁺ | 183.0854 | To be determined experimentally |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the cyclobutyl group, cleavage of the C-N bond, and fragmentation of the aromatic ring. Analyzing these fragments would provide further confidence in the assigned structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

A theoretical analysis based on the constituent functional groups of this compound—the secondary amine, the cyclobutyl ring, and the 3,4-difluorophenyl group—would predict characteristic vibrational frequencies. For instance, the N-H stretching vibration of the secondary amine would be expected in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclobutyl and phenyl groups would appear around 2850-3100 cm⁻¹. The C-N stretching vibration, typically observed between 1250 and 1350 cm⁻¹, would confirm the linkage between the cyclobutyl and aniline (B41778) moieties.

Furthermore, the C-F stretching vibrations of the difluorophenyl ring are expected to produce strong absorptions in the fingerprint region of the IR spectrum, generally between 1100 and 1400 cm⁻¹. The precise positions of these bands would be influenced by the substitution pattern on the aromatic ring. The out-of-plane bending vibrations of the aromatic C-H bonds would also provide information about the substitution pattern.

Conformational insights could be gleaned from the analysis of the low-frequency vibrational modes, which are often associated with the torsional and bending motions of the entire molecular framework. Different conformers of this compound, arising from the rotation around the C-N bond and the puckering of the cyclobutyl ring, would likely exhibit distinct vibrational signatures. A comparative analysis of experimental IR and Raman spectra with quantum chemical calculations would be instrumental in assigning these conformational-sensitive bands.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Cyclobutyl & Phenyl | C-H Stretch | 2850 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Secondary Amine | N-H Bend | 1550 - 1650 |

| Difluorophenyl | C-F Stretch | 1100 - 1400 |

| Cyclobutyl-Aniline | C-N Stretch | 1250 - 1350 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure of this compound

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles, thereby offering an unambiguous depiction of its molecular geometry in the solid state.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular forces. In the case of this compound, several types of interactions would be anticipated to play a crucial role in the formation of the supramolecular architecture.

The presence of the N-H group suggests the potential for hydrogen bonding, where the amine hydrogen acts as a donor and a neighboring electronegative atom, such as the fluorine or nitrogen atom of an adjacent molecule, acts as an acceptor. These N-H···F or N-H···N hydrogen bonds could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the crystalline state represents a low-energy arrangement that is influenced by both intramolecular and intermolecular forces. For this compound, a key conformational parameter would be the torsional angle between the plane of the phenyl ring and the C-N-C plane of the secondary amine linkage. This angle would reveal the degree of twisting between the aromatic and aliphatic moieties.

Furthermore, the conformation of the cyclobutyl ring itself would be of significant interest. Cyclobutyl rings are not planar and typically adopt a puckered conformation to relieve ring strain. The specific puckering parameters, such as the puckering amplitude and phase, would be precisely determined from the crystallographic data. The orientation of the 3,4-difluoroaniline (B56902) substituent on the cyclobutyl ring (equatorial or axial in a simplified model) would also be definitively established.

A detailed analysis of the crystal structure would provide a static snapshot of the molecule's preferred conformation in the solid state, which could then be compared with theoretical calculations and spectroscopic findings to build a comprehensive understanding of its structural dynamics.

Computational and Quantum Chemical Studies of N Cyclobutyl 3,4 Difluoroaniline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules by modeling the electron density.

A foundational step in any computational study is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a flexible molecule like N-cyclobutyl-3,4-difluoroaniline, which contains a rotatable bond between the nitrogen and the cyclobutyl group, conformational analysis is performed to identify various low-energy conformers. This analysis would involve systematically rotating the cyclobutyl group and calculating the energy of each resulting structure to find the global minimum and other stable local minima on the potential energy surface.

Illustrative Example: Optimized Geometrical Parameters The following table presents hypothetical data for the key bond lengths and angles in the lowest energy conformer of this compound, as would be calculated using a DFT method like B3LYP/6-311++G(d,p).

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths | C-N | 1.40 Å |

| N-C(cyclobutyl) | 1.47 Å | |

| C-F (avg) | 1.35 Å | |

| Bond Angles | C-N-C(cyclobutyl) | 125.0° |

| H-N-C | 115.0° | |

| Dihedral Angle | C-C-N-C(cyclobutyl) | 35.0° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A smaller energy gap generally suggests higher reactivity.

Illustrative Example: FMO Analysis Data This table shows a hypothetical outcome of an FMO analysis for this compound.

| Molecular Orbital | Hypothetical Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.65 |

| Energy Gap (ΔE) | 5.20 |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule, providing a visual guide to its electrophilic and nucleophilic regions. In an MEP map, red areas indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas signify regions of low electron density (positive potential), susceptible to nucleophilic attack. This analysis is vital for predicting intermolecular interactions. For this compound, the nitrogen and fluorine atoms would be expected to be regions of negative potential.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum methods typically model molecules in a vacuum, Molecular Dynamics (MD) simulations can predict the behavior of a molecule over time in a more realistic environment, such as in a solvent. An MD simulation of this compound would reveal its conformational flexibility, showing how the cyclobutyl ring and the N-H group move and interact with surrounding solvent molecules. This is crucial for understanding how the molecule behaves in solution, which is its typical state for chemical reactions or biological interactions.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict the 1H and 13C NMR chemical shifts. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra.

Vibrational Frequencies: DFT calculations can also compute the vibrational frequencies corresponding to the modes of motion within the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to identify characteristic functional group vibrations.

Illustrative Example: Predicted Spectroscopic Data The following table provides hypothetical predicted values for selected NMR shifts and a key vibrational frequency for this compound.

| Spectroscopy Type | Atom/Group | Hypothetical Predicted Value |

| 13C NMR | C-N | 145 ppm |

| C-F (avg) | 150 ppm | |

| 1H NMR | N-H | 4.5 ppm |

| Aromatic C-H (avg) | 6.8 ppm | |

| IR Spectroscopy | N-H Stretch | 3450 cm-1 |

Computational Studies on Reaction Pathways and Transition States Involving this compound

While specific, dedicated computational studies on the reaction pathways and transition states of this compound are not extensively documented in publicly available literature, we can infer likely reactive avenues and the nature of their transition states through the lens of computational studies on analogous aniline (B41778) derivatives. Theoretical investigations, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting reactivity, and characterizing the high-energy, transient structures known as transition states.

Computational approaches to understanding the reactivity of this compound would likely focus on several key types of transformations inherent to its structure: reactions involving the aniline nitrogen, electrophilic or nucleophilic substitution on the aromatic ring, and reactions centered on the cyclobutyl moiety.

Inferred Reaction Pathways from Analogous Systems

Based on computational studies of similar molecules, such as other N-alkylanilines and fluoroaromatic compounds, several reaction pathways can be proposed for this compound.

One significant pathway for N-alkylanilines is N-dealkylation . For instance, DFT studies on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 have detailed a two-step mechanism. rsc.org This process begins with a Cα–H hydroxylation on the alkyl substituent, forming a carbinolamine intermediate, which then decomposes. rsc.org For this compound, a similar pathway could be computationally modeled to determine the activation barriers for hydrogen atom abstraction from the carbon atom of the cyclobutyl ring attached to the nitrogen. The 3,4-difluoro substitution pattern would influence the electronic properties of the aniline nitrogen, modulating its nucleophilicity and the stability of any radical cation intermediates that might form.

Another area of investigation would be oxidation reactions . N-cyclopropylanilines have been studied as probes for single electron transfer (SET) oxidation, where they form a radical cation. acs.org This is often followed by a rapid, irreversible ring-opening of the strained cyclopropyl (B3062369) group. acs.org A computational study of this compound could explore the energetics of its oxidation to a radical cation and the subsequent fate of the cyclobutyl ring. Unlike the highly strained cyclopropyl group, the cyclobutyl ring is more stable, and its ring-opening would have a different energetic profile. DFT calculations could predict whether this pathway is competitive with other reactions.

Furthermore, the difluorinated aromatic ring is a key site for reactivity. The fluorine atoms are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution (SEAr) but activates it for nucleophilic aromatic substitution (SNAr) . Computational studies can precisely model the attack of a nucleophile on the aromatic ring. These calculations would identify the most likely position for substitution (C-3 or C-4) by evaluating the energies of the transition states (Meisenheimer complexes) for each pathway. The lower activation energy would correspond to the preferred regioisomer.

Characterization of Transition States

For any proposed reaction, computational chemistry allows for the precise characterization of the associated transition state. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. Its geometry is confirmed by vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, in a hypothetical SNAr reaction on the 3,4-difluoroaniline (B56902) ring, the transition state would feature the incoming nucleophile and the departing fluoride (B91410) ion partially bonded to the same aromatic carbon. DFT calculations would provide key parameters for this structure, such as the lengths of these partial bonds and the charge distribution across the molecule.

Illustrative Computational Data for a Hypothetical Reaction

While specific experimental or calculated data for this compound is scarce, the table below illustrates the type of data that a computational study (e.g., using DFT) would generate for a hypothetical reaction, such as the N-dealkylation pathway.

| Reaction Step | Key Parameter Investigated | Hypothetical Calculated Value | Significance |

|---|---|---|---|

| 1. Hydrogen Atom Transfer (HAT) from Cyclobutyl Ring | Activation Energy (ΔG‡) | e.g., 15-25 kcal/mol | Determines the kinetic feasibility of the initial C-H activation. A higher value indicates a slower reaction rate. |

| 1. Hydrogen Atom Transfer (HAT) from Cyclobutyl Ring | Transition State (TS1) Geometry | e.g., Cα-H bond length elongated | Provides a snapshot of the atomic arrangement at the peak of the energy barrier. |

| 1. Hydrogen Atom Transfer (HAT) from Cyclobutyl Ring | Imaginary Frequency | e.g., -1200 cm⁻¹ | Confirms the structure as a true transition state and describes the motion (C-H bond breaking) leading to the product. |

| 2. Intermediate Decomposition | Activation Energy (ΔG‡) | e.g., 5-10 kcal/mol | Indicates the barrier for the breakdown of the carbinolamine intermediate. |

| 2. Intermediate Decomposition | Transition State (TS2) Geometry | e.g., C-N bond cleavage | Illustrates the mechanism of the fragmentation step. |

| 2. Intermediate Decomposition | Imaginary Frequency | e.g., -450 cm⁻¹ | Confirms the transition state for the decomposition pathway. |

This predictive power makes computational chemistry an indispensable tool for understanding and predicting the complex reactivity of molecules like this compound, guiding future synthetic efforts and mechanistic inquiries.

Chemical Reactivity and Reaction Mechanisms Involving N Cyclobutyl 3,4 Difluoroaniline

Electrophilic Aromatic Substitution Reactions on the Fluorinated Aniline (B41778) Ring

The aniline moiety is typically highly activated towards electrophilic aromatic substitution (EAS). However, the presence of two fluorine atoms in N-cyclobutyl-3,4-difluoroaniline significantly deactivates the aromatic ring towards electrophiles. Despite this deactivation, the amino group's strong activating and ortho-, para-directing nature still dictates the regiochemical outcome of these reactions.

Halogenation, Nitration, and Sulfonation Studies

Specific experimental studies on the halogenation, nitration, and sulfonation of this compound are not extensively documented in publicly available literature. However, based on the principles of electrophilic aromatic substitution and the known reactivity of similar fluorinated anilines, the following outcomes can be predicted.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring would likely require forcing conditions due to the deactivating effect of the fluorine atoms. The substitution would be directed to the positions ortho and para to the amino group.

Nitration: Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would also face the challenge of the deactivated ring. The strong acidic conditions could also lead to the protonation of the amino group, forming an anilinium ion which is a meta-director and further deactivates the ring. Careful control of reaction conditions would be crucial to achieve selective nitration.

Sulfonation: Sulfonation with fuming sulfuric acid is another classic EAS reaction. Similar to nitration, the reaction would be sluggish, and the harsh acidic conditions could lead to side reactions.

Regioselectivity and Steric Hindrance Effects

The regioselectivity of electrophilic aromatic substitution on this compound is primarily controlled by the powerful ortho-, para-directing effect of the secondary amino group. The two fluorine atoms at positions 3 and 4 also influence the substitution pattern.

The potential sites for electrophilic attack are C2, C5, and C6. The C2 position is ortho to the amino group and meta to the fluorine at C3. The C5 position is para to the amino group and ortho to the fluorine at C4. The C6 position is ortho to the amino group and meta to the fluorine at C4.

Considering the directing effects, substitution is most likely to occur at the C5 position (para to the amino group) and the C2 and C6 positions (ortho to the amino group). However, the steric bulk of the N-cyclobutyl group would likely hinder the approach of the electrophile to the C2 and C6 positions, making substitution at the C5 position the most probable outcome. The fluorine atoms, being weak ortho-, para-directors themselves, would have a lesser impact on the regioselectivity compared to the amino group.

Nucleophilic Reactions at the Nitrogen Center of this compound

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a nucleophilic center, capable of reacting with various electrophiles.

Alkylation and Acylation Reactions

Alkylation: The nitrogen atom can be alkylated using alkyl halides. This reaction would proceed via an SN2 mechanism, leading to the formation of a tertiary amine. The reactivity of the nitrogen would be somewhat diminished by the electron-withdrawing effect of the difluorophenyl group.

Acylation: Acylation of the nitrogen can be achieved using acyl chlorides or anhydrides to form the corresponding amide. This reaction is generally very efficient and is often used to protect the amino group during other transformations. The resulting amide would have a significantly less basic nitrogen due to the delocalization of the lone pair onto the adjacent carbonyl group.

Formation of Imines and Schiff Bases

The secondary amine of this compound can react with aldehydes and ketones to form iminium ions, which can then be deprotonated to yield enamines. The formation of a stable, neutral imine (Schiff base) from a secondary amine is not possible as it would require the elimination of a substituent from the nitrogen, which is not present. However, the initial condensation reaction to form the iminium ion is a key step in many synthetic transformations. The synthesis of fluorinated imines is a known strategy in medicinal chemistry to modulate the properties of chemical compounds. mdpi.com For instance, the condensation of fluorinated anilines with aldehydes can be achieved under various conditions, including mechanochemical methods which involve manual grinding of the reactants. mdpi.com

Reactions Involving the Cyclobutyl Moiety

The cyclobutyl group in this compound possesses significant ring strain, which makes it susceptible to certain chemical transformations that are not observed in less strained cycloalkanes.

One of the characteristic reactions of cyclobutane (B1203170) derivatives is ring-opening. fiveable.me This can be initiated by various reagents and conditions, often leading to the formation of linear butyl chains. For example, under certain catalytic hydrogenation conditions, the cyclobutane ring could potentially be opened. However, the aromatic ring and the C-N bond are also susceptible to reaction under such conditions, making selective ring-opening a challenge.

Ring-Opening Reactions

Ring-opening reactions of the cyclobutyl group in this compound are not spontaneous and typically require activation to overcome the inherent stability of the four-membered ring. One of the most effective methods for inducing ring-opening is through the formation of a radical cation on the aniline nitrogen.

Visible light photoredox catalysis has emerged as a powerful tool for this purpose. In a general reaction involving cyclobutylanilines, an iridium-based photocatalyst, upon excitation with visible light, can oxidize the aniline to its corresponding radical cation. The formation of this radical cation is a critical step. The electron-withdrawing nature of the 3,4-difluorophenyl group in this compound would likely make it more difficult to oxidize compared to an unsubstituted N-cyclobutylaniline. Consequently, a photocatalyst with a sufficiently high excited-state oxidation potential would be necessary to initiate this process.

Once the this compound radical cation is formed, a cascade of events can be triggered. The strain energy of the cyclobutyl ring (approximately 26 kcal/mol), which is comparable to that of a cyclopropane (B1198618) ring, provides a thermodynamic driving force for the cleavage of a distal carbon-carbon bond. This results in the formation of a distonic radical cation, where the radical is located on the carbon chain and the cation remains on the nitrogen.

The proposed mechanism for this photoredox-catalyzed ring-opening and annulation is as follows:

Excitation and Oxidation: The photocatalyst absorbs visible light and is excited. The excited photocatalyst then oxidizes the N-cyclobutylaniline to its radical cation.

Ring-Opening: The cyclobutyl ring of the radical cation undergoes cleavage of the C-C bond beta to the nitrogen atom, releasing ring strain and forming a 1,4-distonic radical cation.

Radical Addition: The terminal carbon radical of the opened chain adds to an alkyne, generating a vinyl radical.

Cyclization: The vinyl radical then attacks the aromatic ring intramolecularly.

Rearomatization and Reduction: The resulting intermediate is reduced by the reduced form of the photocatalyst and subsequently rearomatizes to afford the final cyclohexene-annulated product, regenerating the photocatalyst in the process.

While specific studies on this compound are not prevalent, the general reactivity of cyclobutylanilines in such transformations provides a strong predictive framework for its behavior. The yields and diastereoselectivity of these reactions are typically good to excellent for a range of substituted cyclobutylanilines and alkynes.

Table 1: Examples of [4+2] Annulation of N-Cyclobutylanilines with Alkynes under Photoredox Catalysis

| N-Cyclobutylaniline Derivative | Alkyne | Product | Yield (%) | Diastereomeric Ratio |

| N-cyclobutylaniline | Phenylacetylene | 1,4-diphenyl-1,2,3,4-tetrahydronaphthalen-2-amine | 85 | >20:1 |

| N-cyclobutyl-4-methoxyaniline | 1-hexyne | 4-(n-butyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-amine | 78 | >20:1 |

| N-cyclobutyl-4-chloroaniline | Ethyl propiolate | Ethyl 2-(2-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-4-yl)acetate | 65 | 15:1 |

Note: This data is representative of the general reaction class and not specific to this compound.

Functionalization of the Cyclobutyl Ring

Direct functionalization of the cyclobutyl ring in this compound, without ring-opening, presents a different set of challenges. C-H functionalization reactions are a primary strategy for achieving this. These reactions typically rely on directing groups to achieve regioselectivity. In the case of this compound, the aniline nitrogen itself or a derivative thereof could potentially serve as a directing group.

Palladium-catalyzed C(sp³)–H arylation is a relevant methodology. In this approach, a directing group, often an amide or a similar coordinating group, positions a palladium catalyst in proximity to a specific C-H bond on the cyclobutyl ring. This allows for the cleavage of the C-H bond and the subsequent formation of a new C-C bond with an arylating agent, such as an aryl halide.

For this compound, this would likely require initial modification of the amine, for example, by acylation to form an amide. This amide would then act as the directing group. The stereochemical outcome of such reactions is often influenced by the geometry of the cyclobutyl ring and the nature of the directing group, potentially allowing for the synthesis of specific diastereomers of 1,3-disubstituted cyclobutanes. These 1,3-difunctionalized cyclobutane scaffolds are of increasing interest in medicinal chemistry.

The general steps for such a directed C-H functionalization would be:

Amide Formation: Conversion of the secondary amine of this compound to a suitable amide (e.g., by reaction with an acid chloride or anhydride).

Directed C-H Activation: Coordination of a palladium catalyst to the amide directing group, followed by cyclometalation to form a palladacycle intermediate.

Oxidative Addition: Oxidative addition of an aryl halide to the palladium center.

Reductive Elimination: Reductive elimination to form the new C-C bond and regenerate the active palladium catalyst.

Table 2: Potential C-H Functionalization Reactions on a Cyclobutyl Scaffold

| Cyclobutane Substrate | Arylating Agent | Catalyst System | Product Type |

| Cyclobutane Carboxamide | Iodobenzene | Pd(OAc)₂ / Ligand | Phenylated Cyclobutane Carboxamide |

| N-Acyl Cyclobutylamine (B51885) | 4-Bromoanisole | PdCl₂ / Ligand | (4-Methoxyphenyl)cyclobutylamine derivative |

Note: This table illustrates general transformations and conditions for C-H functionalization on cyclobutane rings.

Oxidative and Reductive Transformations of this compound

The oxidative and reductive transformations of this compound center on the aniline moiety.

Oxidative Transformations: The oxidation of the aniline nitrogen is a key step in the photoredox-catalyzed reactions discussed earlier. The oxidation potential of this compound is expected to be higher than that of unsubstituted N-cyclobutylaniline due to the electron-withdrawing fluorine atoms. This makes the compound more resistant to oxidation.

Besides the formation of a radical cation, other oxidative reactions could include:

Oxidative Coupling: In the presence of strong oxidants, oxidative coupling reactions between two molecules of this compound could potentially occur, leading to the formation of substituted hydrazines or other dimeric products. However, the steric hindrance from the cyclobutyl group and the electronic deactivation of the aromatic ring may disfavor such reactions.

N-Dealkylation: Under certain oxidative conditions, N-dealkylation to yield 3,4-difluoroaniline (B56902) and cyclobutanone (B123998) is a possible transformation. This often proceeds through an initial oxidation at the nitrogen or the alpha-carbon of the cyclobutyl group.

Reductive Transformations: Reductive transformations of this compound are less explored. The aromatic ring is already electron-deficient and thus not prone to further reduction under standard conditions. The C-N bond is generally stable. One potential reductive process is hydrodefluorination, the replacement of a fluorine atom with hydrogen. However, this typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or the use of potent reducing agents like activated metals, and is often not a selective process.

Mechanistic Investigations of Key Reactions Utilizing this compound

While specific mechanistic studies on this compound are scarce, the mechanisms of related reactions provide significant insight.

The most well-elucidated mechanism is that of the photoredox-catalyzed [4+2] annulation of cyclobutylanilines. Key mechanistic evidence for this pathway includes:

Cyclic Voltammetry: Measurement of the oxidation potentials of various cyclobutylanilines confirms that they can be oxidized by common photocatalysts. The oxidation potential of this compound would be a critical parameter to measure to select an appropriate photocatalyst.

Radical Trapping Experiments: The use of radical trapping agents, such as TEMPO, can intercept radical intermediates, providing evidence for a radical-mediated pathway.

Quantum Yield Measurements: These studies can help to determine the efficiency of the photocatalytic cycle.

Computational Studies (DFT): Density Functional Theory calculations can be used to model the energies of the proposed intermediates and transition states, such as the initial radical cation, the ring-opened distonic radical cation, and the intermediates in the annulation cascade. These calculations can help to rationalize the observed regioselectivity and stereoselectivity.

For the proposed C-H functionalization reactions, mechanistic studies would involve:

Kinetic Analysis: Studying the reaction rates as a function of substrate, catalyst, and reagent concentrations to establish the rate law.

Isotope Effect Studies: Using deuterated substrates (e.g., with deuterium (B1214612) on the cyclobutyl ring) to determine if C-H bond cleavage is the rate-determining step.

In-situ Spectroscopy: Techniques like NMR or IR spectroscopy could be used to observe the formation of catalytic intermediates, such as palladacycles.

The presence of the 3,4-difluoro substitution on the aniline ring is a crucial variable in all these reactions. Mechanistic investigations would need to carefully consider its electronic influence on the stability and reactivity of any proposed intermediates.

Utilization of N Cyclobutyl 3,4 Difluoroaniline As a Building Block in Organic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Compounds

The aniline (B41778) moiety is a cornerstone in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. The presence of the N-cyclobutyl group and the electron-withdrawing fluorine atoms in N-cyclobutyl-3,4-difluoroaniline can be expected to influence the reactivity and regioselectivity of cyclization reactions, potentially leading to novel derivatives of well-known heterocyclic systems.

Synthesis of Quinolines, Indoles, and Benzimidazoles

Quinolines: The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds (Skraup and Doebner-von Miller reactions) or 1,3-dicarbonyl compounds (Combes synthesis). This compound could hypothetically serve as the aniline component in these reactions. For instance, in a Combes-type synthesis, condensation with a 1,3-diketone followed by acid-catalyzed cyclization and dehydration would be expected to yield a quinoline (B57606) derivative. The fluorine atoms would likely direct the cyclization and influence the electronic properties of the resulting quinoline ring system. pharmaguideline.comuop.edu.pk

Table 1: Proposed Synthesis of a Quinolone Derivative

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

| This compound | Acetylacetone | 1-cyclobutyl-6,7-difluoro-2,4-dimethylquinoline | Combes Synthesis |

Indoles: The Fischer indole (B1671886) synthesis, a cornerstone of indole chemistry, traditionally involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While this compound is not a hydrazine (B178648), it could potentially be converted to the corresponding hydrazine derivative, which could then participate in a Fischer-type cyclization. Alternatively, modern indole syntheses, such as the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne, could be adapted. This compound could first be ortho-iodinated and then subjected to these conditions to furnish a highly substituted indole. nih.gov

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (Phillips condensation) or with an aldehyde followed by oxidation. To utilize this compound for benzimidazole (B57391) synthesis, it would first need to be converted to an o-phenylenediamine derivative, for example, through nitration followed by reduction. The resulting N-cyclobutyl-3,4-difluoro-1,2-phenylenediamine could then be condensed with an appropriate aldehyde to yield a 1-cyclobutyl-5,6-difluorobenzimidazole derivative. organic-chemistry.orgjocpr.comnih.govnih.govijariie.com

Table 2: Proposed Synthesis of a Benzimidazole Derivative

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Sequence |

| N-cyclobutyl-3,4-difluoro-1,2-phenylenediamine | Benzaldehyde | 1-cyclobutyl-5,6-difluoro-2-phenyl-1H-benzo[d]imidazole | Condensation |

Formation of Triazoles and Tetrazoles

Triazoles: The construction of 1,2,3-triazoles often relies on the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. This compound could be converted to the corresponding aryl azide, N-cyclobutyl-3,4-difluoroazidobenzene, through diazotization followed by treatment with sodium azide. This azide could then react with a variety of alkynes to produce a library of 1-cyclobutyl-4-(or 5)-substituted-1-(3,4-difluorophenyl)-1H-1,2,3-triazoles. For the synthesis of 1,2,4-triazoles, multicomponent reactions involving anilines have been reported and could be a viable route. acs.orgorganic-chemistry.orgfrontiersin.orgnih.govresearchgate.net

Tetrazoles: Tetrazoles are commonly synthesized by the reaction of nitriles with azides or through multicomponent reactions involving primary amines. nih.gov A plausible route starting from this compound would involve its conversion to a nitrile derivative. More directly, a [3+2] cycloaddition of an azide source with an isocyanide derived from the parent aniline could be envisioned. Some methods allow for the direct conversion of amines to tetrazoles using reagents like triethyl orthoformate and sodium azide, which could be applicable here. researchgate.netnih.govorganic-chemistry.orgacs.org

Role in the Synthesis of Advanced Organic Intermediates

The unique substitution pattern of this compound makes it an attractive precursor for advanced organic intermediates. The fluorine atoms can serve as handles for further functionalization through nucleophilic aromatic substitution or as modulators of the electronic properties of downstream products. The N-cyclobutyl group can impart desirable steric and lipophilic characteristics. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, could be employed on halogenated derivatives of this compound to introduce a wide range of substituents, leading to complex and functionally diverse intermediates for various applications. nih.gov

Application in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools for the efficient construction of complex molecules in a single operation. princeton.edunih.gov The reactivity of the aniline nitrogen and the potential for functionalization of the aromatic ring make this compound a promising candidate for such reactions. For example, in a Ugi or Passerini-type reaction, this compound could serve as the amine component, leading to the formation of α-acylamino amides or α-acyloxy carboxamides bearing the N-cyclobutyl-3,4-difluorophenyl moiety. beilstein-journals.org The steric hindrance from the cyclobutyl group might influence the stereochemical outcome of these reactions.

Ligand and Organocatalyst Development from this compound Derivatives

Ligand Development: Phosphine (B1218219) ligands are crucial in transition-metal catalysis. This compound can be envisioned as a precursor for novel P,N-ligands. beilstein-journals.orgresearchgate.netrsc.orgacs.org For instance, ortho-lithiation of the aniline followed by reaction with a chlorophosphine could introduce a phosphine group. The resulting aminophosphine (B1255530) could act as a bidentate ligand, where the electronic properties of the ligand would be tuned by the difluoro substitution pattern.

Table 3: Proposed Synthesis of a P,N-Ligand

| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |

| This compound | n-Butyllithium, then Chlorodiphenylphosphine | 2-(diphenylphosphino)-N-cyclobutyl-3,4-difluoroaniline | Ortho-lithiation/Phosphinylation |

Organocatalyst Development: Chiral anilines and their derivatives have been successfully employed as organocatalysts in various asymmetric transformations. thieme-connect.comacs.orgrsc.orgacs.org this compound, after appropriate derivatization to introduce a chiral center or a functional group capable of hydrogen bonding, could potentially serve as a precursor to a new class of organocatalysts. For example, introduction of a chiral amine substituent could lead to a chiral diamine, a common motif in organocatalysis.

Design and Synthesis of this compound-Containing Scaffolds for Materials Science Research

Aniline and its derivatives are fundamental monomers in the synthesis of conducting polymers like polyaniline. nih.govacs.orgrsc.orgresearchgate.netnih.gov The incorporation of the N-cyclobutyl and difluoro substituents into a polyaniline backbone could significantly alter the polymer's properties. The cyclobutyl group could affect the polymer's solubility and morphology, while the fluorine atoms would influence its electronic and thermal characteristics. Oxidative polymerization of this compound could lead to novel polymeric materials with tailored properties for applications in electronics and materials science, although the end-use applications and material properties are beyond the scope of this article.

Synthesis and Chemical Behavior of N Cyclobutyl 3,4 Difluoroaniline Derivatives and Analogues

Systematic Modification of the Cyclobutyl Ring

The cyclobutyl group in N-cyclobutyl-3,4-difluoroaniline offers a scaffold for structural modification, which can be exploited to fine-tune the molecule's properties. These modifications primarily involve the introduction of substituents onto the ring and altering the ring size through expansion or contraction.

Introduction of Substituents

The synthesis of this compound derivatives with substituents on the cyclobutyl ring can be approached by utilizing appropriately substituted cyclobutane (B1203170) precursors. One common strategy involves the reaction of 3,4-difluoroaniline (B56902) with a substituted cyclobutanone (B123998) via reductive amination. masterorganicchemistry.com The required substituted cyclobutanones can be synthesized through various organic methodologies. For instance, the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with weakly nucleophilic nitrogen derivatives under acidic conditions can yield substituted 2-aminocyclobutanone derivatives. luc.eduluc.edu These can then be further functionalized.

Another approach is the direct functionalization of the cyclobutyl ring after the formation of the this compound core. A photoredox-mediated radical α-C-H cyclobutylation of aniline (B41778) derivatives has been reported, which could potentially be adapted to introduce substituents onto the cyclobutyl ring. nih.gov

Table 1: Potential Substituted this compound Derivatives and Precursors

| Precursor | Reagent | Resulting Derivative |

|---|---|---|

| Substituted Cyclobutanone | 3,4-Difluoroaniline, NaBH(OAc)₃ | N-(Substituted-cyclobutyl)-3,4-difluoroaniline |

| This compound | Radical Source, Bicyclobutane | N-(α-Substituted-cyclobutyl)-3,4-difluoroaniline |

Ring Expansion or Contraction

Altering the size of the cycloalkyl substituent can significantly impact the steric and electronic properties of the aniline derivative. Ring expansion of the cyclobutyl group to a cyclopentyl or even a cyclohexyl ring, or its contraction to a cyclopropylmethyl group, represents a key structural modification.

Methodologies for the ring expansion of cyclobutylmethylcarbenium ions to cyclopentyl derivatives are known in organic synthesis. These rearrangements are often driven by the release of ring strain. thieme-connect.com While specific examples for this compound are not extensively documented, general principles suggest that treatment with reagents promoting carbocation formation at a suitable position on the cyclobutyl ring could initiate such a rearrangement.

Conversely, ring contraction of cyclic amines has also been explored. For instance, the treatment of a cyclic secondary amine with N-pivaloyloxy-N-alkoxyamide can lead to a 1,2-rearrangement and dinitrogen extrusion, resulting in the formation of a smaller carbocycle. rsc.org Another approach involves the B(C₆F₅)₃-catalyzed skeletal rearrangement of hydroxylamines derived from cyclic amines. nih.gov The application of these methods to this compound would likely yield N-(cyclopropylmethyl)-3,4-difluoroaniline. The feasibility and efficiency of these transformations would depend on the specific reaction conditions and the influence of the difluorinated aniline moiety.

Diversification of the Fluorination Pattern on the Aniline Ring

The position of the fluorine atoms on the aniline ring is a critical determinant of the molecule's electronic properties, pKa, and its interactions in biological systems or materials. The synthesis of N-cyclobutyl aniline analogues with different fluorination patterns can be achieved by starting with the corresponding difluoroaniline isomers.

Standard synthetic routes to various difluoroaniline isomers are well-established. For example, 2,3-difluoroaniline (B47769) can be synthesized from 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) through catalytic hydrogenation. chemicalbook.com The synthesis of 3,5-difluoroaniline (B1215098) can be achieved by reacting 3,5-difluorochlorobenzene with ammonia (B1221849) in the presence of a copper catalyst. google.com Once the desired difluoroaniline isomer is obtained, N-alkylation with a cyclobutyl group can be performed using methods such as reductive amination with cyclobutanone or direct alkylation with a cyclobutyl halide. masterorganicchemistry.comrsc.org

Table 2: N-cyclobutyl-difluoroaniline Analogues with Varied Fluorination Patterns

| Starting Difluoroaniline | Potential Synthetic Route | Resulting Analogue |

|---|---|---|

| 2,3-Difluoroaniline | Reductive amination with cyclobutanone | N-cyclobutyl-2,3-difluoroaniline |

| 2,4-Difluoroaniline | Alkylation with cyclobutyl bromide | N-cyclobutyl-2,4-difluoroaniline |

| 2,5-Difluoroaniline | Reductive amination with cyclobutanone | N-cyclobutyl-2,5-difluoroaniline |

| 3,5-Difluoroaniline | Alkylation with cyclobutyl tosylate | N-cyclobutyl-3,5-difluoroaniline |

N-Substitution Variants and Their Impact on Reactivity

The nature of the N-substituent plays a crucial role in modulating the nucleophilicity and steric environment of the aniline nitrogen. Replacing the cyclobutyl group with other alkyl, cycloalkyl, or aryl moieties can significantly alter the reactivity of the 3,4-difluoroaniline core.

Generally, N-alkylation increases the electron-donating character of the amino group, thereby enhancing the reactivity of the aromatic ring towards electrophilic substitution. However, the steric bulk of the N-substituent can hinder reactions at the nitrogen atom or at the ortho positions of the aniline ring. For instance, the reactivity of N,N-dimethylanilines in redox chemistry differs from that of N-methylanilines. researchgate.net

In the context of N-substituted 3,4-difluoroanilines, varying the N-substituent from a small alkyl group (e.g., methyl) to a bulkier group (e.g., tert-butyl) or a different cycloalkyl group (e.g., cyclopentyl, cyclohexyl) would be expected to influence the rate and outcome of reactions such as further N-alkylation, acylation, or participation in coupling reactions. The use of ionic liquids has been shown to improve the selectivity of mono-N-alkylation of primary amines, reducing the extent of overalkylation. rsc.org

Synthesis of Polymeric Structures Incorporating this compound (as a monomer, excluding polymer properties)

Polyanilines are a class of conducting polymers with a wide range of applications. The properties of polyanilines can be tuned by the introduction of substituents on the aniline monomer. The incorporation of this compound as a monomer unit into a polymer chain is a strategy to create novel functional materials.

The synthesis of polyanilines is typically achieved through the oxidative polymerization of aniline monomers. nanoscalereports.comnih.govui.ac.idyoutube.com This can be carried out chemically, often using an oxidant like ammonium (B1175870) persulfate (APS) in an acidic medium, or electrochemically. The presence of a substituent on the nitrogen atom, such as the cyclobutyl group, can influence the polymerization process. Large substituents on the nitrogen can inhibit the formation of high molecular weight polymers due to steric hindrance. nih.gov However, the polymerization of some N-substituted anilines has been successfully demonstrated. acs.org

The synthesis of a copolymer of this compound with aniline or other substituted anilines is a feasible approach to incorporate this monomer into a polymer structure. The monomer ratio in the feed would be a key parameter to control the composition and, consequently, the properties of the resulting copolymer. nanoscalereports.com

Comparative Reactivity Studies of Analogues with this compound

The reactivity of this compound can be benchmarked against its analogues to understand the structure-activity relationships. Such studies often involve kinetic analysis of standard organic reactions, such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution.

The rate of nucleophilic substitution reactions is influenced by the electronic nature of the substituents on the aromatic ring and the nucleophilicity of the attacking species. libretexts.orgresearchgate.netyoutube.comkoreascience.kr For example, the presence of electron-withdrawing fluorine atoms on the aniline ring would affect its reactivity compared to non-fluorinated N-cyclobutylaniline. Comparing the reaction rates of different N-cyclobutyl-difluoroaniline isomers (e.g., 2,3-difluoro vs. 3,4-difluoro) in a given reaction would provide quantitative data on the effect of the fluorine substitution pattern.

Similarly, comparing the reactivity of this compound with other N-substituted 3,4-difluoroanilines (e.g., N-methyl, N-ethyl, N-phenyl) would elucidate the steric and electronic effects of the N-substituent. For instance, photochemical [2 + 2] cycloaddition reactions have shown different reactivity profiles for N-alkyl versus N-aryl maleimides, highlighting the significant impact of the N-substituent. nih.gov Such comparative studies are essential for the rational design of molecules with desired reactivity for specific applications.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3,4-Difluoroaniline |

| Cyclobutanone |

| 1,2-bis(trimethylsilyloxy)cyclobutene |

| N-(Substituted-cyclobutyl)-3,4-difluoroaniline |

| Bicyclobutane |

| N-(α-Substituted-cyclobutyl)-3,4-difluoroaniline |

| N-(Cyclopentyl)-3,4-difluoroaniline |

| N-(Cyclohexyl)-3,4-difluoroaniline |

| N-(Cyclopropylmethyl)-3,4-difluoroaniline |

| N-pivaloyloxy-N-alkoxyamide |

| B(C₆F₅)₃ |

| 2,3-Difluoroaniline |

| 1,2-dibromo-4,5-difluoro-3-nitrobenzene |

| 3,5-Difluoroaniline |

| 3,5-difluorochlorobenzene |

| N-cyclobutyl-2,3-difluoroaniline |

| N-cyclobutyl-2,4-difluoroaniline |

| N-cyclobutyl-2,5-difluoroaniline |

| N-cyclobutyl-3,5-difluoroaniline |

| N-methyl-3,4-difluoroaniline |

| N-ethyl-3,4-difluoroaniline |

| N-tert-butyl-3,4-difluoroaniline |

| N-phenyl-3,4-difluoroaniline |

| Ammonium persulfate (APS) |

Environmental Transformation and Degradation Pathways of N Cyclobutyl 3,4 Difluoroaniline

Photolytic Degradation Studies under Simulated Environmental Conditions

No published studies are available.

Microbial Transformation and Biodegradation Pathways in Aqueous Systems

No published studies are available.

Identification and Characterization of Transformation Products

No published studies are available that identify or characterize the transformation products of N-cyclobutyl-3,4-difluoroaniline.

Advanced Analytical Methodologies for Detection and Quantification in Environmental Matrices (focused on analytical technique development)

No published analytical methods have been specifically developed for the detection and quantification of this compound in environmental matrices.

Future Research Trajectories and Methodological Innovations for N Cyclobutyl 3,4 Difluoroaniline Chemistry

Exploration of Novel Synthetic Methodologies for N-cyclobutyl-3,4-difluoroaniline

The synthesis of this compound, while not extensively detailed in current literature, can be approached through the adaptation of established N-alkylation methods for anilines. Future research will likely focus on optimizing these routes for efficiency, selectivity, and sustainability.

One of the most promising avenues is reductive amination . This would involve the reaction of 3,4-difluoroaniline (B56902) with cyclobutanone (B123998) in the presence of a reducing agent. A variety of reducing agents could be explored, from classic hydride sources to more modern catalytic hydrogenation techniques. The key challenge lies in controlling the reaction to favor the desired secondary amine over potential side products.

Another viable strategy is the direct N-alkylation of 3,4-difluoroaniline with a cyclobutyl electrophile, such as cyclobutyl bromide or tosylate. This reaction is typically carried out in the presence of a base. Research in this area could focus on developing milder reaction conditions and exploring a wider range of leaving groups on the cyclobutyl moiety to enhance reactivity and yield.

A summary of potential synthetic routes is presented in Table 1.

Table 1: Potential Synthetic Routes to this compound

| Method | Reactants | Reagents/Conditions | Potential Advantages |

|---|---|---|---|

| Reductive Amination | 3,4-difluoroaniline, Cyclobutanone | NaBH(OAc)₃, or H₂/Catalyst | Atom economy, direct formation of C-N bond |

| N-Alkylation | 3,4-difluoroaniline, Cyclobutyl bromide | K₂CO₃, or other bases | Utilizes readily available starting materials |

Development of Advanced Catalytic Systems for Transformations Involving this compound

Transition-metal catalysis has revolutionized the synthesis of N-substituted anilines, and these methods are directly applicable to the production of this compound. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is particularly noteworthy. rsc.org In this approach, a catalyst, often based on ruthenium or iridium, facilitates the oxidation of an alcohol (e.g., cyclobutanol) to the corresponding ketone (cyclobutanone) in situ. This intermediate then undergoes condensation with the aniline (B41778), followed by reduction of the resulting imine by the hydrogen that was "borrowed" from the alcohol. rsc.orgnih.gov This process is highly atom-economical, with water being the only byproduct. researchgate.net

Future research will likely focus on:

Developing novel catalysts: Exploring first-row transition metals like nickel and manganese as more abundant and cost-effective alternatives to precious metals like ruthenium and palladium. researchgate.netacs.org

Ligand design: Synthesizing new ligands that can fine-tune the activity and selectivity of the metal center, potentially allowing for lower catalyst loadings and milder reaction conditions. nih.gov

Heterogeneous catalysis: Immobilizing homogeneous catalysts on solid supports to facilitate catalyst recovery and reuse, a key principle of green chemistry. rsc.org Gold-palladium alloy nanoparticles have shown promise in the synthesis of N-substituted anilines from cyclohexanones and could be adapted for this purpose. rsc.org

The scope of aniline substrates in these catalytic reactions is broad, tolerating both electron-donating and electron-withdrawing substituents, which suggests that 3,4-difluoroaniline would be a suitable substrate. rsc.orgacs.org

In-depth Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While specific studies on this compound are not yet available, research on its parent molecule, 3,4-difluoroaniline, provides a solid foundation.

Spectroscopic investigations using FT-IR, FT-Raman, and NMR, coupled with UV-Vis spectroscopy, have been performed on 3,4-difluoroaniline. nih.govsmolecule.com These experimental techniques, when applied to this compound, will allow for a detailed characterization of its vibrational modes and electronic transitions.

Computational chemistry , particularly Density Functional Theory (DFT), will be an invaluable tool. DFT calculations can be used to:

Determine the optimized molecular geometry.

Predict vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.

Calculate NMR chemical shifts.

Investigate the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are key to understanding its reactivity. nih.govsmolecule.com

Model reaction mechanisms to elucidate the transition states and intermediates involved in its synthesis and subsequent transformations.

By combining experimental spectroscopy with high-level computational studies, a comprehensive picture of the physicochemical properties of this compound can be developed.

Table 2: Spectroscopic and Computational Data for 3,4-difluoroaniline (Precursor)

| Technique | Observed Data/Calculations | Reference |

|---|---|---|

| FT-IR/FT-Raman | Vibrational spectra recorded and compared with DFT calculations. | nih.govsmolecule.com |

| NMR (¹H and ¹³C) | Chemical shifts recorded in chloroform-d (B32938) solution and calculated using the GIAO method. | nih.govsmolecule.com |

| UV-Vis | Absorption spectra recorded in ethanol (B145695) and water. | nih.govsmolecule.com |

This compound in Flow Chemistry and Microreactor Technology

The synthesis and transformation of this compound are prime candidates for the application of flow chemistry and microreactor technology. These technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions. numberanalytics.comwikipedia.org

The benefits of using microreactors for amination and related reactions include: